molecular formula C19H16N8O2 B2588657 N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1207015-26-6

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2588657
CAS No.: 1207015-26-6
M. Wt: 388.391
InChI Key: DGDYAZPXKQQCJR-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C19H16N8O2 and its molecular weight is 388.391. The purity is usually 95%.
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Biological Activity

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazinone core linked to a pyridine ring and a tetrazole moiety , which are significant for its biological interactions. The structural formula can be represented as follows:

C16H16N6O2\text{C}_{16}\text{H}_{16}\text{N}_{6}\text{O}_{2}

This structure includes multiple functional groups that may enhance its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The pyridazinone core is believed to play a crucial role in binding to the active sites of enzymes, while the tetrazole group may enhance solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing tetrazole groups have shown effectiveness against various bacterial strains. A study demonstrated that certain pyridazine derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

This compound has been investigated for its potential as an anti-inflammatory agent. Compounds in this class have been reported to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. In vitro studies revealed IC50 values in the range of 0.5 μM to 20 μM for COX inhibition, indicating moderate to strong anti-inflammatory potential .

Enzyme Inhibition

The compound may act as an inhibitor of phosphodiesterases (PDEs), which are involved in various signaling pathways. PDE inhibitors are known for their therapeutic effects in conditions like asthma and erectile dysfunction. Preliminary data suggest that similar compounds exhibit selective inhibition towards specific PDE isoforms, which could be further explored for therapeutic applications .

Study 1: Synthesis and Biological Evaluation

A study conducted by Chahal et al. synthesized several pyridazine derivatives, including this compound. The synthesized compounds were evaluated for their anti-inflammatory and antimicrobial activities. The results indicated that the target compound showed promising results against COX-II with an IC50 value of approximately 0.52 μM, demonstrating significant selectivity compared to standard drugs like Celecoxib .

Study 2: Structure–Activity Relationship (SAR)

Another investigation focused on the structure–activity relationship of pyridazine derivatives. It was found that modifications at the 4-position of the benzamide significantly influenced biological activity, enhancing both antimicrobial and anti-inflammatory effects. This study highlighted the importance of structural diversity in optimizing biological activity .

Data Summary Table

Property Value
Molecular FormulaC₁₆H₁₆N₆O₂
Molecular Weight316.33 g/mol
Antibacterial ActivityMIC: 4 - 32 µg/mL
COX-II Inhibition IC50~0.52 µM
PDE InhibitionSelective towards PDE isoforms

Properties

IUPAC Name

N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N8O2/c28-18-7-6-17(15-4-2-8-20-12-15)23-26(18)10-9-21-19(29)14-3-1-5-16(11-14)27-13-22-24-25-27/h1-8,11-13H,9-10H2,(H,21,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDYAZPXKQQCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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